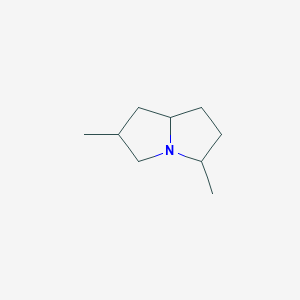
2,5-Dimethylhexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhexahydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and presence in various natural and synthetic products. The structure consists of a fused five-membered ring system with a nitrogen atom at the ring junction, making it a significant scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of piperidinium acetate as an organocatalyst for the one-pot synthesis of substituted pyrrolizines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylhexahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl acetylenedicarboxylates for cycloaddition, proline and ninhydrin for azomethine ylide formation, and various oxidizing and reducing agents for subsequent transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
2,5-Dimethylhexahydro-1H-pyrrolizine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Pyrrolizine derivatives are investigated for their potential as anti-inflammatory, antitumor, and antimicrobial agents
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the pyrrolizine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrrolizine scaffold .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizidine: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Spiropyrrolizines: Compounds with a spiro-fused ring system, exhibiting different biological activities.
Pyrrolopyrazines: Compounds containing both pyrrole and pyrazine rings, known for their antimicrobial and antitumor properties
Uniqueness
2,5-Dimethylhexahydro-1H-pyrrolizine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 5 can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2,5-dimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H17N/c1-7-5-9-4-3-8(2)10(9)6-7/h7-9H,3-6H2,1-2H3 |
Clave InChI |
ARBXIWKYEYENLS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2N1CC(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


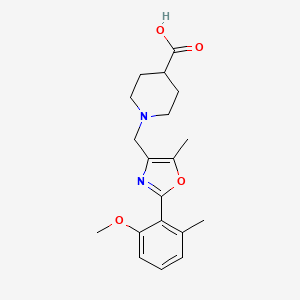
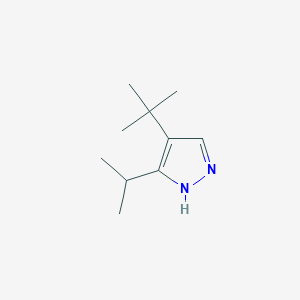
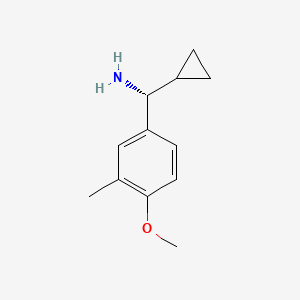
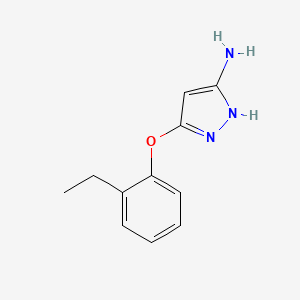
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
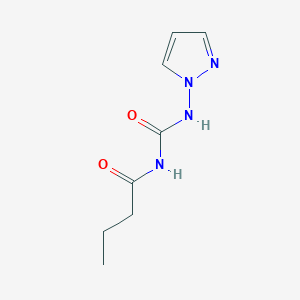
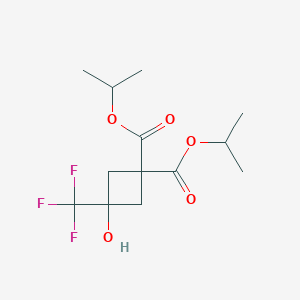
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)

![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)

